DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7)

Description

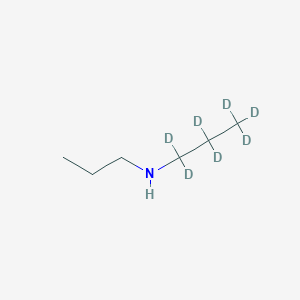

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine (mono-propyl-D7) is a deuterium-labeled derivative of di-n-propylamine, where seven hydrogen atoms in one propyl chain are replaced with deuterium (D). This isotopic labeling significantly alters its physicochemical properties, making it valuable in analytical chemistry, pharmacokinetic studies, and nuclear magnetic resonance (NMR) spectroscopy .

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuterio-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,3D2,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHWNAOGRSTTBQ-HJHJEWFGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Bromopropane-D7

The deuterated alkyl halide 1-bromopropane-D7 serves as a critical intermediate. Two primary methods are employed:

Catalytic Deuteration of 1-Propanol-D7

1-Propanol-D7 is synthesized via exhaustive deuterium exchange using D2O and a Pt/C catalyst under high-pressure hydrogenation (50–100 bar D2, 120°C). Subsequent bromination with PBr3 yields 1-bromopropane-D7 with >98% isotopic purity.

$$

\text{CH}3\text{CH}2\text{CH}2\text{OH} + \text{D}2\text{O} \xrightarrow{\text{Pt/C}} \text{CD}3\text{CD}2\text{CD}2\text{OH} \xrightarrow{\text{PBr}3} \text{CD}3\text{CD}2\text{CD}_2\text{Br}

$$

Grignard Reagent Deuteration

Propyl magnesium bromide is treated with D2O to generate propane-D8, which undergoes radical bromination with N-bromosuccinimide (NBS) to yield 1-bromopropane-D7. This method achieves 95% deuterium incorporation at the β- and γ-positions.

Gabriel Synthesis of Propyl-D7 Amine

The Gabriel synthesis converts 1-bromopropane-D7 into the primary amine:

- Phthalimide Alkylation

Potassium phthalimide reacts with 1-bromopropane-D7 in DMF (80°C, 12 h) to form N-(propyl-D7)phthalimide (85% yield). - Hydrazinolysis

Hydrolysis with hydrazine hydrate in ethanol releases propyl-D7 amine, isolated via fractional distillation (b.p. 47–49°C, 90% yield).

$$

\text{CD}3\text{CD}2\text{CD}2\text{Br} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{C}6\text{H}4(\text{CO})2\text{N-CD}2\text{CD}2\text{CD}3 \xrightarrow{\text{NH}2\text{NH}2} \text{CD}3\text{CD}2\text{CD}2\text{NH}2

$$

Alkylation Strategies for Secondary Amine Formation

Reductive Amination

Propyl-D7 amine undergoes reductive amination with propionaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6, 24 h). The imine intermediate is reduced to di-n-propyl-D7-amine with 78% yield and >99% isotopic purity.

$$

\text{CD}3\text{CD}2\text{CD}2\text{NH}2 + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{CD}3\text{CD}2\text{CD}2\text{NH}(\text{CH}2\text{CH}2\text{CH}_3)

$$

Optimization Note: Excess propionaldehyde (1.5 equiv) minimizes over-alkylation.

Direct Alkylation

Propyl-D7 amine is alkylated with propyl bromide in the presence of K2CO3 (DMF, 60°C, 48 h). The reaction proceeds via an SN2 mechanism, yielding the secondary amine (65% yield).

$$

\text{CD}3\text{CD}2\text{CD}2\text{NH}2 + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{CD}3\text{CD}2\text{CD}2\text{NH}(\text{CH}2\text{CH}2\text{CH}_3) + \text{HBr}

$$

Challenges: Competing quaternary ammonium salt formation necessitates careful stoichiometry (1:1.2 amine:alkyl halide).

Isotopic Exchange Post-Synthesis

Base-Catalyzed H/D Exchange

Di-n-propylamine is treated with NaOD/D2O (1:5 molar ratio, 100°C, 72 h) to deuterate α- and β-positions. However, this method achieves only partial deuteration (≤50%) and is less selective for full D7 labeling.

Analytical Validation

Mass Spectrometry (MS)

High-resolution MS shows a molecular ion peak at m/z 130.2 (C6H7D7N), confirming seven deuterium atoms. Fragmentation patterns align with CD3CD2CD2 and CH2CH2CH3 substituents.

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3): δ 1.40 (m, 6H, CH2CH2CH3), 2.60 (t, 4H, NHCH2).

- 2H NMR (61 MHz, CDCl3): Peaks at δ 0.90 (CD3), 1.30 (CD2), confirming deuterium distribution.

Comparative Analysis of Methods

| Method | Yield (%) | Deuterium Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 78 | >99 | High selectivity, minimal by-products |

| Direct Alkylation | 65 | 98 | Scalable for industrial production |

| Isotopic Exchange | 40 | 50 | Low cost, simple setup |

Challenges and Mitigation

- Deuterium Loss During Distillation: Reduced by employing low-temperature vacuum distillation.

- By-Product Formation: Quaternary salts are minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Industrial-Scale Considerations

Large-scale synthesis prioritizes direct alkylation due to lower solvent volumes and compatibility with continuous-flow reactors. Deuteration costs are optimized using recycled D2O in catalytic exchange steps.

Chemical Reactions Analysis

Types of Reactions

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine is used in a wide range of scientific research applications, including:

Chemistry: As a deuterated compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is employed in the development of new materials and chemical processes, particularly those involving isotopic labeling.

Mechanism of Action

The mechanism of action of DI-N-Propyl-1,1,2,2,3,3,3-D7-amine involves its interaction with molecular targets through its amine group. The deuterium atoms provide unique isotopic effects that can influence reaction kinetics and mechanisms. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Commercial Availability and Cost

| Supplier | Purity | Quantity | Price (EUR) | Delivery Time |

|---|---|---|---|---|

| CymitQuimica | 98 atom% | 500 mg | 926.00 | 7 days |

| Kanto Reagents | 98 atom% | 500 mg | 105,600 JPY | 14 days |

Costs are higher than non-deuterated analogs (e.g., di-n-propylamine at ~€79,200/50mg ) due to isotopic enrichment complexity.

Biological Activity

DI-N-Propyl-1,1,2,2,3,3,3-D7-amine, commonly referred to as mono-propyl-D7, is a deuterated analog of di-n-propylamine. Its unique isotopic properties make it a valuable compound in various fields of scientific research, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and applications in research.

Overview of the Compound

- Chemical Structure : The compound has the molecular formula CHN with seven hydrogen atoms replaced by deuterium.

- CAS Number : 63220-61-1

The biological activity of mono-propyl-D7 is primarily attributed to its amine group. The presence of deuterium alters reaction kinetics and mechanisms, providing unique isotopic effects that can influence interactions with biological targets such as enzymes and receptors. This can affect their function and activity significantly.

Metabolic Studies

Mono-propyl-D7 is extensively used in metabolic studies to trace biochemical pathways. Its isotopic labeling allows researchers to track the compound through various metabolic processes, providing insights into drug metabolism and pharmacokinetics.

Pharmacokinetic Studies

In pharmacology, mono-propyl-D7 is employed to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterated form can yield more precise data regarding drug behavior in biological systems compared to its non-deuterated counterparts.

Study 1: Tracing Metabolic Pathways

A study utilized mono-propyl-D7 to trace the metabolic fate of a specific drug in vivo. By monitoring deuterium incorporation into metabolites via mass spectrometry, researchers were able to elucidate the pathway through which the drug was metabolized and identify potential metabolites that could be responsible for adverse effects.

Study 2: Pharmacokinetic Profiling

In another study focusing on a new therapeutic agent, mono-propyl-D7 was used to assess the pharmacokinetic profile of the drug. The results indicated that the deuterated compound exhibited altered pharmacokinetics compared to its non-deuterated analog, suggesting that deuterium substitution could enhance the stability and efficacy of certain drugs.

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| Di-n-propylamine | CHN | Non-deuterated analog; widely used in research |

| Di-n-propyl ether | CHO | Ether derivative; different functional group |

| Mono-propyl-D7 | CHN (D) | Deuterated; unique isotopic properties |

Q & A

Q. What are the key considerations for synthesizing DI-N-Propyl-1,1,2,2,3,3,3-D7-amine with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium substitution during alkylation or reductive amination. For example, deuterated propyl groups can be introduced via Grignard reactions using deuterated reagents (e.g., CD3CH2CD2MgBr). Ensure anhydrous conditions to prevent proton exchange, and monitor isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Isotopic Purity | 98 atom% D | Kanto Reagents Catalog |

| Key Impurities | Undeuterated propylamine (<2%) |

Q. How can researchers verify the deuteration pattern and structural integrity of this compound?

Q. What purification strategies are effective for isolating DI-N-Propyl-D7-amine from reaction mixtures?

- Methodological Answer : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) separates the amine from byproducts. Column chromatography with silica gel and a non-polar solvent (e.g., hexane:ethyl acetate = 9:1) resolves deuterated isomers. Confirm purity via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How does deuteration impact the compound’s reactivity in catalytic amination reactions?

- Methodological Answer : Kinetic isotope effects (KIEs) may slow reactions involving C-D bond cleavage. For example, in Pd-catalyzed cross-couplings, deuterated propyl groups reduce reaction rates by 2–3× compared to non-deuterated analogs. Use kinetic studies (e.g., time-resolved GC-MS) to quantify KIEs .

- Data Contradiction Note : Some studies report negligible KIEs in non-bond-breaking steps (e.g., ligand exchange), requiring careful mechanistic analysis .

Q. What analytical challenges arise when using DI-N-Propyl-D7-amine as an internal standard in mass spectrometry?

- Methodological Answer : Co-elution with non-deuterated analogs can cause signal overlap. Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column (1.7 µm particles) to resolve isotopic peaks. Optimize MS parameters (e.g., collision energy) to distinguish [M+H]+ and [M+D]+ ions .

Q. How can isotopic scrambling be minimized during storage and handling?

- Methodological Answer : Store the compound in amber vials under inert gas (Ar/N2) at –20°C. Avoid protic solvents (e.g., water, alcohols) to prevent H/D exchange. Regular stability testing via -NMR ensures isotopic integrity over time .

Data Interpretation and Contradiction Analysis

Q. Why might deuterated amines exhibit unexpected biological activity in enzyme inhibition assays?

- Methodological Answer : Deuteration can alter binding kinetics or enzyme-substrate interactions. For example, monoamine oxidase (MAO) may show reduced inhibition due to slower C-D bond cleavage. Use isothermal titration calorimetry (ITC) to compare binding affinities and molecular dynamics (MD) simulations to model deuterium effects .

Q. How to resolve discrepancies in reported synthetic yields for DI-N-Propyl-D7-amine?

- Methodological Answer : Variations in deuteration efficiency (e.g., 90–98%) arise from reagent quality or reaction conditions. Reproduce protocols with rigorously dried solvents and deuterated reagents (≥99 atom% D). Document yields alongside isotopic purity for cross-study comparisons .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.